4-(4-Ethoxyphenyl)-4-oxobutanoic acid
Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and possibly its uses or roles in various applications.
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products formed from such reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Antioxidant Properties
4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a derivative of 4-hydroxycoumarin, has shown potential in antioxidant applications. Stanchev et al. (2009) investigated the antioxidant activity of various 4-hydroxycoumarin derivatives, including similar compounds to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. They found that these compounds exhibited significant antioxidant activity in vitro, particularly in a hypochlorous system. This suggests the potential of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid in combating oxidative stress-related diseases or in food preservation (Stanchev et al., 2009).
Multicomponent Reactions in Organic Chemistry
The compound has been involved in multicomponent reactions in organic chemistry. For example, Kiyani and Ghorbani (2015) utilized similar compounds in a boric acid-catalyzed multi-component reaction to synthesize 4H-isoxazol-5(4H)-ones. This method highlights the compound's utility in organic synthesis, especially in aqueous mediums, offering a green and efficient approach (Kiyani & Ghorbani, 2015).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-oxobutanoic acid, similar to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, have been used for sensitive analyses. Zhang et al. (2008) synthesized fenthion haptens, including a compound structurally related to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid, for the development of a sensitive ELISA for analyzing fenthion in fruit samples. This indicates the compound's potential utility in developing assays for detecting and monitoring agricultural chemicals (Zhang et al., 2008).
Material Science and Photophysical Applications
In material science, compounds similar to 4-(4-Ethoxyphenyl)-4-oxobutanoic acid have been explored for their photophysical properties. Vinoth et al. (2020) studied semi-organometallic nonlinear optical (NLO) crystals incorporating a derivative of 4-oxobutanoic acid. These materials showed potential in nonlinear optical applications due to their favorable crystalline and optical properties (Vinoth et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, environmental impact, and necessary safety precautions when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.
Please note that the availability of this information would depend on the extent of research conducted on the specific compound. For a less-studied or hypothetical compound, some or all of this information may not be available. If you have a different compound or a more specific question about a certain aspect of the compound, feel free to ask!
properties
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMFVOXVXQBEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352400 | |
Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
53623-37-3 | |
Record name | 4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.